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Compound of Interest

Compound Name:
Boc-trans-4-Tosyloxy-L-proline

methyl ester

Cat. No.: B127734 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of N-Boc-trans-4-Tosyloxy-
L-proline methyl ester (CAS No. 88043-21-4), a pivotal chiral building block in modern

organic synthesis and medicinal chemistry. We will explore its detailed molecular structure,

stereochemistry, and physicochemical properties. Furthermore, this document outlines a

standard laboratory-scale synthesis, purification strategies, and in-depth methods for structural

characterization via spectroscopic analysis. The guide culminates in a discussion of the

molecule's chemical reactivity, emphasizing the strategic importance of the tosyloxy group, and

showcases its application in the synthesis of complex molecular architectures, including

precursors for PET imaging agents and novel therapeutics.

Introduction: The Strategic Importance of a Versatile
Proline Derivative
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-

approved drugs.[1] Proline derivatives, in particular, offer a conformationally constrained

backbone that is invaluable for designing peptides, peptidomimetics, and small molecule

inhibitors with specific three-dimensional orientations. N-Boc-trans-4-Tosyloxy-L-proline
methyl ester has emerged as a critical intermediate, valued for its trifecta of orthogonal

functional groups: a Boc-protected amine, a methyl ester, and a strategically placed tosyloxy

group on the C4 position.
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This unique arrangement allows for sequential and site-selective modifications. The tosyloxy

moiety, an excellent leaving group, transforms the typically unreactive C-4 hydroxyl of

hydroxyproline into a prime site for nucleophilic substitution. This unlocks a vast chemical

space for introducing diverse functionalities (e.g., azides, fluorides, amines), making it an

indispensable tool for constructing novel proline-based structures and libraries of drug

candidates.[2][3]

Molecular Structure and Properties
Chemical Structure
The IUPAC name for this compound is 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-

methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate.[2][4] Its structure is characterized by a

central pyrrolidine ring with key substituents at the N1, C2, and C4 positions.

N1 Position: Protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted

reactions at the nitrogen atom and can be removed under acidic conditions.

C2 Position: Features a methyl ester, which can be hydrolyzed to the corresponding

carboxylic acid for peptide coupling or other modifications.

C4 Position: Contains a tosyloxy group, derived from p-toluenesulfonyl chloride. This group

is the primary site of reactivity for nucleophilic displacement.

Stereochemistry
The stereochemistry is crucial to its function as a chiral building block:

(2S): The stereocenter at the C2 position, bearing the methyl ester, corresponds to the

natural L-proline configuration.

(4R): The stereocenter at the C4 position, where the tosyloxy group is attached. The trans

designation indicates that the substituents at C2 and C4 are on opposite sides of the

pyrrolidine ring plane. This specific arrangement is inherited from its precursor, N-Boc-trans-

4-hydroxy-L-proline methyl ester.[5]

Physicochemical Properties
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The key properties of the compound are summarized in the table below, compiled from various

chemical suppliers and databases.

Property Value Reference(s)

CAS Number 88043-21-4 [2][4][6]

Molecular Formula C₁₈H₂₅NO₇S [2][4]

Molecular Weight 399.46 g/mol [2]

Appearance
White solid / Colorless

crystalline compound
[2][4]

Melting Point 77.0 to 81.0 °C [4]

Boiling Point 520.5 °C at 760 mmHg [2][4]

Density 1.265 g/cm³ [2][4]

Solubility Soluble in Chloroform [4]

Storage 2-8°C, protect from light [3][4]

Synthesis and Purification
The synthesis of Boc-trans-4-Tosyloxy-L-proline methyl ester is a standard procedure in

organic chemistry, starting from the commercially available N-Boc-trans-4-hydroxy-L-proline

methyl ester.[5] The core of the synthesis is the conversion of the hydroxyl group into a

tosyloxy group.

Synthetic Strategy: Activating a Poor Leaving Group
The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution

reactions. The strategy involves converting it into a sulfonate ester (tosylate, -OTs), which is an

excellent leaving group due to the stability of the corresponding tosylate anion, which is

resonance-stabilized. This transformation is achieved via reaction with p-toluenesulfonyl

chloride (TsCl) in the presence of a base.

Detailed Experimental Protocol
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Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.).

Reagents: p-Toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq.), Pyridine or Triethylamine (as

solvent and base, sufficient volume).

Procedure:

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous pyridine under an

inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains

below 5°C. The base (pyridine) neutralizes the HCl generated during the reaction.

After the addition is complete, allow the reaction mixture to stir at 0°C for several hours,

then let it warm to room temperature and stir overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Combine the organic layers and wash sequentially with cold dilute HCl (to remove

pyridine), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purification
The crude product is typically a solid or a thick oil. Purification is achieved by recrystallization

from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography

on silica gel to yield the pure N-Boc-trans-4-Tosyloxy-L-proline methyl ester as a white

solid.

Synthesis Workflow Diagram
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Caption: Workflow for the tosylation of N-Boc-hydroxyproline methyl ester.

Structural Elucidation and Characterization
Confirmation of the product's structure is achieved through a combination of spectroscopic

methods. While specific spectra are proprietary to the analyzing entity, representative data can

be found across chemical database suppliers.[7]

Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the presence of

all key protons. Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4
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ppm), the methyl ester protons (singlet, ~3.7 ppm), the aromatic protons of the tosyl group

(two doublets, ~7.4 and ~7.8 ppm), the methyl protons of the tosyl group (singlet, ~2.4 ppm),

and the distinct protons of the pyrrolidine ring. The proton at the C4 position will show a

downfield shift due to the electron-withdrawing effect of the tosyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct

peaks for the carbonyls of the Boc group and methyl ester, the carbons of the pyrrolidine

ring, the aromatic carbons of the tosyl group, and the methyl/tert-butyl carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the

functional groups. Expect strong C=O stretching for the ester and carbamate (~1740 and

~1690 cm⁻¹), and characteristic S=O stretching bands for the sulfonate ester (~1350 and

~1170 cm⁻¹).

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the

compound (399.46 g/mol ).[2] Analysis of the fragmentation pattern can further validate the

structure.

Chemical Reactivity and Applications
The synthetic utility of this compound lies almost entirely in the reactivity of the C4-OTs group.

The Tosyloxy Group as a Superior Leaving Group
The tosylate anion (TsO⁻) is a weak base, stabilized by resonance across its three oxygen

atoms. This makes it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. The

reaction proceeds with inversion of stereochemistry at the C4 carbon, transforming the (4R)

starting material into a (4S) product.

Key Reactions and Applications
This building block is a precursor for a wide range of 4-substituted proline derivatives.

Synthesis of Fluoro-Proline Derivatives: It is a key precursor for synthesizing cis-4-

[¹⁸F]Fluoro-L-proline, a potential tracer for imaging collagen synthesis in conditions like

pulmonary fibrosis via Positron Emission Tomography (PET).[3] The tosylate is displaced by

the fluoride nucleophile.
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Synthesis of Azido-Proline Derivatives: Reaction with sodium azide (NaN₃) yields the

corresponding 4-azido-proline derivative, a versatile intermediate for click chemistry or

reduction to an amino group.

Synthesis of Bicycloazahydantoins: It serves as an intermediate in the synthesis of

bicycloazahydantoins, which have shown potential as androgen receptor antagonists for

treating prostate cancer.[4]

Reaction Pathway Diagram
Caption: General Sₙ2 displacement of the tosyloxy group.

Handling, Storage, and Safety
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat.[4]

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4] It

should be protected from moisture and light.[3]

Safety: While specific toxicity data is limited, it should be handled as a potentially hazardous

chemical. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety

Data Sheet (SDS) from the supplier for comprehensive information.[4]

Conclusion
N-Boc-trans-4-Tosyloxy-L-proline methyl ester is a high-value, synthetically versatile

building block. Its well-defined structure and stereochemistry, combined with the strategic

placement of an excellent leaving group, provide chemists with a reliable and powerful tool for

the enantioselective synthesis of complex 4-substituted proline derivatives. Its continued

application in the development of pharmaceuticals and advanced imaging agents underscores

its significance in the field of chemical and biomedical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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